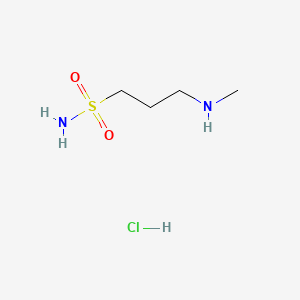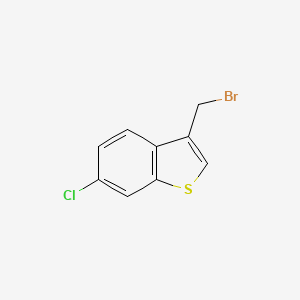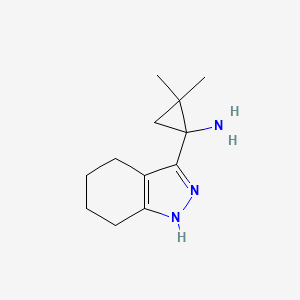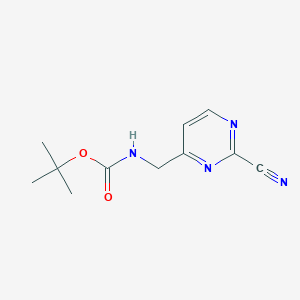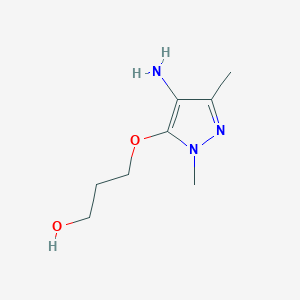
3-((4-Amino-1,3-dimethyl-1h-pyrazol-5-yl)oxy)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((4-Amino-1,3-dimethyl-1H-pyrazol-5-yl)oxy)propan-1-ol is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Amino-1,3-dimethyl-1H-pyrazol-5-yl)oxy)propan-1-ol typically involves the reaction of 4-amino-1,3-dimethyl-1H-pyrazole with an appropriate alkylating agent. One common method is the reaction of 4-amino-1,3-dimethyl-1H-pyrazole with 3-chloropropanol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-((4-Amino-1,3-dimethyl-1H-pyrazol-5-yl)oxy)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amino group can be reduced to form an alkylamine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) as catalysts.
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an alkylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-((4-Amino-1,3-dimethyl-1H-pyrazol-5-yl)oxy)propan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-((4-Amino-1,3-dimethyl-1H-pyrazol-5-yl)oxy)propan-1-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, influencing their function and stability. The pyrazole ring can also participate in π-π interactions with aromatic residues in proteins, further contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
4-Amino-1,3-dimethyl-1H-pyrazole: Lacks the hydroxyl group, making it less versatile in certain reactions.
3-(4-Hydroxy-1,3-dimethyl-1H-pyrazol-5-yl)propan-1-ol: Similar structure but with a hydroxyl group instead of an amino group.
3-((4-Amino-1,3-dimethyl-1H-pyrazol-5-yl)oxy)butan-1-ol: Contains an additional carbon in the alkyl chain.
Uniqueness
The combination of these functional groups allows for a wide range of chemical modifications and interactions, making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C8H15N3O2 |
|---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
3-(4-amino-2,5-dimethylpyrazol-3-yl)oxypropan-1-ol |
InChI |
InChI=1S/C8H15N3O2/c1-6-7(9)8(11(2)10-6)13-5-3-4-12/h12H,3-5,9H2,1-2H3 |
InChI Key |
ZWOLFQJYEUHWCD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1N)OCCCO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzyl 7-oxo-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B13489852.png)
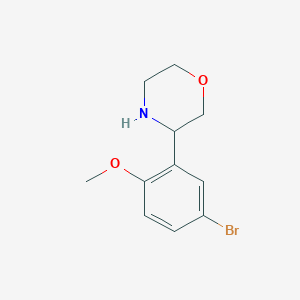
![Benzyl (1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)carbamate](/img/structure/B13489872.png)

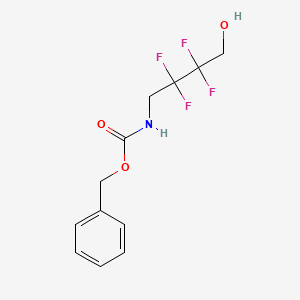
![{4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridin-3-yl}methanol](/img/structure/B13489900.png)
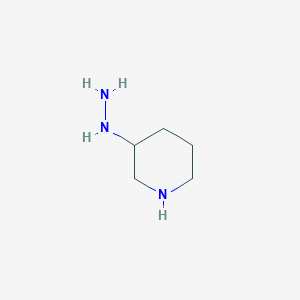
![4-bromo-2-{2,4-dioxo-3-azabicyclo[3.1.1]heptan-1-yl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13489920.png)
